Cas no 905087-21-0 ((S)-2-Amino-N,N-dimethylbutanamide)

(S)-2-Amino-N,N-dimethylbutanamide is a chiral amide derivative characterized by its stereospecific (S)-configuration and dimethylamino functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and bioactive molecules. Its structural features, including the primary amine and tertiary amide moieties, enhance its utility in asymmetric synthesis and peptide modifications. The dimethyl substitution on the amide nitrogen improves solubility in organic solvents, facilitating reaction handling. With high chemical stability and compatibility with diverse reaction conditions, (S)-2-Amino-N,N-dimethylbutanamide is a versatile building block for medicinal chemistry and catalyst design. Its enantiopurity ensures precise stereochemical outcomes in target applications.
(S)-2-Amino-N,N-dimethylbutanamide structure
905087-21-0 structure
Product name:(S)-2-Amino-N,N-dimethylbutanamide
CAS No:905087-21-0
MF:C6H14N2O
MW:130.188161373138
CID:5232899

(S)-2-Amino-N,N-dimethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-N,N-dimethylbutanamide
    • Butanamide, 2-amino-N,N-dimethyl-, (2S)-
    • Inchi: 1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3/t5-/m0/s1
    • InChI Key: WRVUTVMOKGGDME-YFKPBYRVSA-N
    • SMILES: C(N(C)C)(=O)[C@@H](N)CC

(S)-2-Amino-N,N-dimethylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM541376-1g
(S)-2-Amino-N,N-dimethylbutanamide
905087-21-0 95%+
1g
$1020 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165407-1g
(S)-2-Amino-N,N-dimethylbutanamide
905087-21-0 98%
1g
¥9949.00 2024-04-26

(S)-2-Amino-N,N-dimethylbutanamide Related Literature

Additional information on (S)-2-Amino-N,N-dimethylbutanamide

Comprehensive Overview of (S)-2-Amino-N,N-dimethylbutanamide (CAS No. 905087-21-0): Properties, Applications, and Research Insights

(S)-2-Amino-N,N-dimethylbutanamide (CAS No. 905087-21-0) is a chiral organic compound with significant potential in pharmaceutical and biochemical research. This enantiomerically pure amide derivative has garnered attention due to its unique structural features, including a stereogenic center at the 2-position and N,N-dimethyl substitution. The compound's molecular formula (C6H14N2O) and molecular weight of 130.19 g/mol make it an interesting candidate for drug discovery and medicinal chemistry applications.

Recent studies highlight the growing demand for chiral building blocks like (S)-2-Amino-N,N-dimethylbutanamide in asymmetric synthesis. Researchers are particularly interested in its role as a precursor for peptidomimetics and small molecule inhibitors. The compound's amide bond and tertiary amine functionality contribute to its versatility in structure-activity relationship (SAR) studies. With the pharmaceutical industry's increasing focus on targeted therapies, this molecule's potential in GPCR modulation and enzyme inhibition warrants further investigation.

The synthesis of CAS 905087-21-0 typically involves stereoselective methods to ensure high enantiomeric excess. Modern green chemistry approaches emphasize catalytic asymmetric synthesis using organocatalysts or transition metal complexes. Analytical characterization often combines HPLC chiral separation, NMR spectroscopy, and mass spectrometry to verify purity and configuration. These quality control measures align with current ICH guidelines for pharmaceutical intermediates.

In drug development pipelines, (S)-2-Amino-N,N-dimethylbutanamide derivatives show promise for CNS-targeting compounds. The molecule's blood-brain barrier permeability parameters, calculated using in silico models, suggest potential applications in neurodegenerative disease research. Furthermore, its metabolic stability profile makes it attractive for prodrug design strategies. These attributes position the compound as valuable for addressing current challenges in precision medicine.

From a commercial perspective, 905087-21-0 suppliers must address growing concerns about sustainable sourcing and green manufacturing practices. The compound's patent landscape reveals ongoing innovation in process chemistry optimization. Market analysts note increasing interest from biotech startups and academic research institutions, particularly for fragment-based drug discovery platforms. These trends reflect broader industry shifts toward rational drug design methodologies.

Safety evaluations of (S)-2-Amino-N,N-dimethylbutanamide indicate favorable toxicological profiles in preliminary studies. However, researchers emphasize the need for comprehensive ADME studies to fully characterize its pharmacokinetic properties. The compound's physicochemical parameters, including logP and pKa values, suggest good drug-like properties according to Lipinski's rule criteria. These characteristics make it a compelling subject for hit-to-lead optimization programs.

Emerging applications in chemical biology demonstrate the compound's utility as a molecular probe for studying protein-ligand interactions. Its hydrogen bonding capacity and conformational flexibility enable diverse binding modes with biological targets. Recent publications highlight its incorporation into combinatorial libraries for high-throughput screening campaigns, particularly against protein-protein interaction targets considered challenging in traditional drug discovery.

The regulatory status of CAS 905087-21-0 varies by jurisdiction, with most regions classifying it as a research chemical rather than an approved active pharmaceutical ingredient. Quality standards typically reference USP/EP monographs for related compounds, with analytical methods validated according to GMP principles. Storage recommendations emphasize protection from moisture and oxidation, with optimal conditions at -20°C under inert atmosphere for long-term stability.

Future research directions for (S)-2-Amino-N,N-dimethylbutanamide include exploring its potential in bioconjugation chemistry and drug delivery systems. The compound's functional group compatibility allows for diverse derivatization strategies, enabling the development of targeted therapeutics with improved tissue specificity. These advancements align with current trends in personalized medicine and theranostic applications, positioning this chiral amine as a valuable tool in modern pharmaceutical research.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm